N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide: is a complex organic compound characterized by its unique structural features This compound contains a methanesulfonamide group attached to a 3-methylphenyl ring, with a side chain that includes a methoxy group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate phenylmethanesulfonamide derivative and introduce the side chain through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The side chain’s functional groups may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(4-methylphenyl)methanesulfonamide
- N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(2-methylphenyl)methanesulfonamide
- N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-chlorophenyl)methanesulfonamide
Uniqueness: The unique combination of the methanesulfonamide group with the specific side chain in N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide distinguishes it from similar compounds. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)11-20(16,17)15-10-14(18-2)7-8-19-3/h4-6,9,14-15H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJXWJOKCBLJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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